molecular formula C10H10ClN3 B1454287 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 1150164-94-5

2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No. B1454287
CAS RN: 1150164-94-5
M. Wt: 207.66 g/mol
InChI Key: BTWMIOGUELFRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1150164-94-5. It has a molecular weight of 207.66 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H10ClN3 . The InChI Code for this compound is 1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.66 . More detailed properties like melting point, boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Catalysis in Ethylene Oligomerization

2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives show significant utility in catalysis, particularly in ethylene oligomerization. These compounds, when formed into metal complexes, have been active catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution of these reactions heavily depend on the co-catalyst and solvent system used, highlighting the compound's versatility in different chemical environments (Nyamato et al., 2014).

Vinyl-addition Polymerization

In the field of polymer chemistry, these pyridine derivatives have been used in the vinyl-addition polymerization of norbornene. Complexes formed with metals like iron, cobalt, and nickel, using these derivatives as ligands, have resulted in the production of high molecular weight polymers. This indicates their potential application in the synthesis of novel polymeric materials (Benade et al., 2011).

Corrosion Inhibition

Another application area is in corrosion inhibition. Pyridine-pyrazole compounds, including variants of this compound, have been studied for their efficacy in inhibiting steel corrosion in hydrochloric acid solutions. These compounds exhibit good inhibition efficiency, which increases with concentration (Bouklah et al., 2005).

Molecular Structure and Coordination Chemistry

The molecular structures of these compounds, especially when coordinated with metals, have been extensively studied. X-ray crystallography has confirmed their structures, providing valuable insights into their coordination chemistry and potential applications in various fields, such as material science and molecular engineering (Lan et al., 2019).

Biological Studies

Although your requirements exclude drug use and side effects, it's worth mentioning that these compounds have also been explored in biological contexts. For example, their complexes have been studied for minimal cytotoxic activity against cell lines, indicating potential for further exploration in biomedical applications (Omondi et al., 2018).

properties

IUPAC Name

2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWMIOGUELFRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675000
Record name 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150164-94-5
Record name 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.